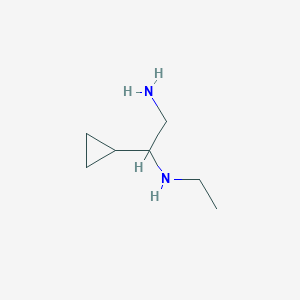
1-cyclopropyl-N-éthyléthane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N-ethylethane-1,2-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a cyclopropyl group and the other by an ethyl group
Applications De Recherche Scientifique
1-cyclopropyl-N-ethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
“1-cyclopropyl-N-ethylethane-1,2-diamine” is a type of diamine, which means it has two amine groups. Amines are basic and can form hydrogen bonds, so they often interact with acidic groups in biological molecules or metal ions in enzymes .
Mode of Action
The specific mode of action would depend on the target. For example, if the target is an enzyme, “1-cyclopropyl-N-ethylethane-1,2-diamine” might bind to the enzyme’s active site and inhibit its activity. The cyclopropyl group could also participate in reactions, such as cycloaddition .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “1-cyclopropyl-N-ethylethane-1,2-diamine” might affect. Amines are involved in many biological processes, including protein synthesis and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-cyclopropyl-N-ethylethane-1,2-diamine” would depend on factors like its size, polarity, and solubility. Diamines are generally polar and soluble in water, which could affect their absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of “1-cyclopropyl-N-ethylethane-1,2-diamine”. For example, if it inhibits an enzyme, it could disrupt the enzyme’s normal function and affect the cell’s metabolism .
Action Environment
The action, efficacy, and stability of “1-cyclopropyl-N-ethylethane-1,2-diamine” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclopropyl-N-ethylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C and pressures of 1-2 atm. The reaction can be represented as follows:
Cyclopropylamine+Ethylamine→1-cyclopropyl-N-ethylethane-1,2-diamine
Industrial Production Methods
On an industrial scale, the production of 1-cyclopropyl-N-ethylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening techniques can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-N-ethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the reagents used
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
N,N-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-cyclopropyl-N-ethylethylenediamine: A closely related compound with similar structural features.
Uniqueness
1-cyclopropyl-N-ethylethane-1,2-diamine is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
1-cyclopropyl-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7(5-8)6-3-4-6/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILDWLXYXLNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
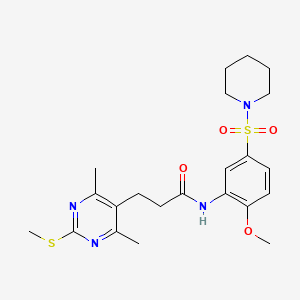
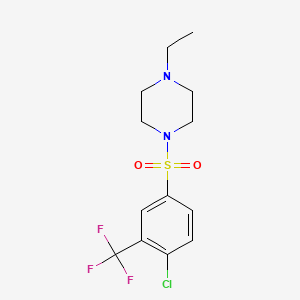
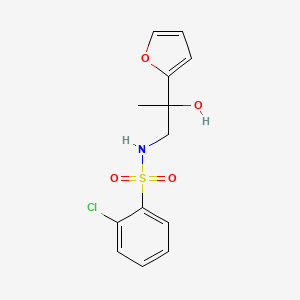
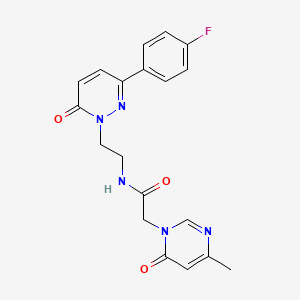
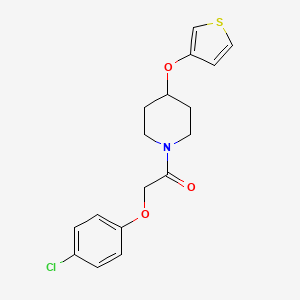
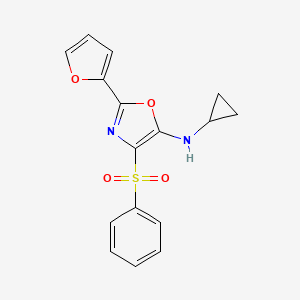
![1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2517263.png)

![1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2517267.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)
